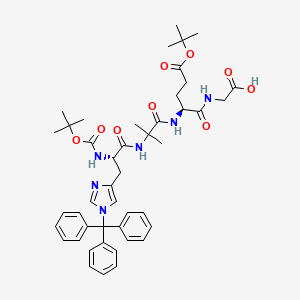

Boc-his(trt)-aib-glu(otbu)-gly-OH

Description

General Context of Synthetic Peptides in Chemical Biology

Synthetic peptides are crucial tools in the fields of biochemistry and drug development. creative-peptides.com They are short chains of amino acids linked by peptide bonds, the same bonds that form proteins. The ability to synthesize peptides in the laboratory allows researchers to create molecules with specific biological activities for various applications, including the development of new drugs, the study of enzyme-substrate interactions, and the creation of vaccines. creative-peptides.combiomatik.com The synthesis process enables the precise control of the amino acid sequence, which is fundamental to the peptide's function. ontosight.ai

Significance of Protected Peptides as Research Intermediates

The synthesis of peptides is a complex process that requires the use of protecting groups to prevent unwanted side reactions. creative-peptides.comresearchgate.netspringernature.com These protecting groups temporarily block reactive functional groups on the amino acids, ensuring that the peptide bonds form in the correct sequence. creative-peptides.combiomatik.com This strategy maximizes the yield of the desired peptide and allows for the construction of complex peptide structures. researchgate.netspringernature.com

Protected peptides, such as Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, are essential intermediates in this process. peptide.com They represent partially assembled peptide chains where certain reactive groups are still shielded. The concept of "orthogonality" is critical here; it means that different protecting groups can be removed under specific conditions without affecting others, allowing for a controlled and stepwise synthesis. rsc.orgbiosynth.com This level of control is vital for producing pure and active peptides for research and therapeutic use. creative-peptides.com

Rationale for the Selection of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH as a Model System or Building Block

The peptide fragment Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is a significant building block in the synthesis of more complex peptides, notably as an intermediate in the production of semaglutide. mspharmx.com Semaglutide is a therapeutic peptide used in the management of diabetes and obesity. smolecule.com This specific fragment contains a sequence of amino acids—histidine, α-aminoisobutyric acid (Aib), glutamic acid, and glycine (B1666218)—that are key to the biological activity of the final molecule. mspharmx.com

Overview of the Chemical Structure and Protected Residues within Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH

The chemical structure of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is characterized by a five-residue peptide backbone with several protecting groups attached. These groups are strategically placed to prevent unwanted reactions during synthesis.

The key components are:

Boc (tert-Butoxycarbonyl): This group protects the α-amino group at the N-terminus of the histidine (His) residue. creative-peptides.comlibretexts.org It is an acid-labile protecting group, meaning it can be removed under acidic conditions, such as with trifluoroacetic acid (TFA). americanpeptidesociety.org

Trt (Trityl): The bulky trityl group protects the imidazole (B134444) side chain of histidine. peptide.comsci-hub.se This is crucial as the histidine side chain can otherwise participate in undesirable reactions. ontosight.ai The Trt group is also acid-labile and can be removed with TFA. peptide.compeptide.com

Aib (α-Aminoisobutyric Acid): This is an achiral amino acid with two methyl groups on its α-carbon. ontosight.ai Its presence restricts the conformational flexibility of the peptide backbone, promoting a helical structure. nih.govacs.org

OtBu (tert-Butyl ester): This group protects the side-chain carboxyl group of glutamic acid (Glu). peptide.compeptide.com Like the Boc and Trt groups, the OtBu group is removed by acid treatment. peptide.comontosight.ai

Gly (Glycine): This is the simplest amino acid and is located at the C-terminus of this fragment. The C-terminal carboxyl group (-OH) is free, allowing for the further extension of the peptide chain.

Table 1: Compound and Protecting Group Details

| Component | Full Name | Role | Lability |

|---|---|---|---|

| Boc | tert-Butoxycarbonyl | N-terminal protection of Histidine | Acid-labile americanpeptidesociety.org |

| His(Trt) | Histidine (Trityl) | Amino acid residue with side-chain protection | Trt group is acid-labile peptide.com |

| Aib | α-Aminoisobutyric Acid | Conformation-inducing amino acid | - |

| Glu(OtBu) | Glutamic Acid (tert-Butyl ester) | Amino acid residue with side-chain protection | OtBu group is acid-labile peptide.com |

| Gly | Glycine | C-terminal amino acid residue | - |

Table 2: Chemical Properties of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH

| Property | Value | Source |

|---|---|---|

| CAS Number | 1890228-73-5 | mspharmx.comcd-bioparticles.netiris-biotech.deaablocks.comchempep.com |

| Molecular Formula | C45H56N6O9 | cd-bioparticles.netiris-biotech.deaablocks.com |

| Molecular Weight | ~824.96 - 825.0 g/mol | cd-bioparticles.netaablocks.comchempep.com |

| Appearance | White to off-white solid/powder | mspharmx.compu-kang.com |

| Storage | Recommended at -20°C, refrigerated and sealed | mspharmx.comcd-bioparticles.netiris-biotech.de |

Properties

Molecular Formula |

C45H56N6O9 |

|---|---|

Molecular Weight |

825.0 g/mol |

IUPAC Name |

2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C45H56N6O9/c1-42(2,3)59-37(54)25-24-34(38(55)46-27-36(52)53)48-40(57)44(7,8)50-39(56)35(49-41(58)60-43(4,5)6)26-33-28-51(29-47-33)45(30-18-12-9-13-19-30,31-20-14-10-15-21-31)32-22-16-11-17-23-32/h9-23,28-29,34-35H,24-27H2,1-8H3,(H,46,55)(H,48,57)(H,49,58)(H,50,56)(H,52,53)/t34-,35-/m0/s1 |

InChI Key |

OCRJCXTZCKCRBO-PXLJZGITSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)NCC(=O)O)NC(=O)C(C)(C)NC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of Boc His Trt Aib Glu Otbu Gly Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH

NMR spectroscopy is the cornerstone for determining the solution-state structure of peptides. It provides information on the covalent structure, configuration, and conformation at an atomic level.

1D and 2D NMR Experiments for Backbone and Side Chain Assignments

The initial and most critical step in the NMR analysis of a peptide is the unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms within the molecule. For a peptide of the complexity of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required.

1D ¹H NMR: The 1D proton spectrum provides the initial overview of the proton environment. However, due to significant signal overlap in a molecule of this size, it is primarily used for preliminary assessment and to check for sample purity.

2D Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. It is instrumental in identifying the spin systems of the individual amino acid residues.

2D Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations beyond directly coupled protons, revealing the entire spin system of an amino acid side chain, from the alpha-proton to the terminal protons.

2D Nuclear Overhauser Effect Spectroscopy (NOESY): This is one of the most powerful experiments for conformational analysis. NOESY identifies protons that are close in space (typically within 5 Å), regardless of whether they are connected by bonds. The intensity of the NOE cross-peak is inversely proportional to the sixth power of the distance between the protons, providing crucial distance constraints for structure calculation.

2D Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon or nitrogen atom to which it is directly attached. This provides the chemical shifts for the backbone and side-chain carbons and nitrogens, aiding in the resolution of overlapping proton signals.

2D Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different amino acid residues and for assigning quaternary carbons, such as those in the Boc and Trt protecting groups.

Hypothetical ¹H Chemical Shift Assignments for Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH

While specific experimental data is unavailable, a hypothetical table of ¹H NMR chemical shifts can be constructed based on typical values for protected amino acids in similar peptide fragments dissolved in a solvent like CDCl₃ or DMSO-d₆.

| Residue/Group | Proton Designation | Hypothetical Chemical Shift (ppm) |

| Boc | C(CH₃)₃ | 1.45 |

| His(Trt) | α-CH | 4.50 |

| β-CH₂ | 3.10, 2.95 | |

| Imidazole (B134444) C2-H | 7.60 | |

| Imidazole C4-H | 6.90 | |

| Trt-Ar-H | 7.20-7.40 | |

| Aib | Cα(CH₃)₂ | 1.55, 1.50 |

| Glu(OtBu) | α-CH | 4.30 |

| β-CH₂ | 2.10, 1.95 | |

| γ-CH₂ | 2.40 | |

| OtBu C(CH₃)₃ | 1.40 | |

| Gly | α-CH₂ | 3.90, 3.80 |

| OH | COOH | 10.0-12.0 (broad) |

This table is illustrative and actual chemical shifts would vary based on solvent, temperature, and the peptide's conformation.

Determination of Solution-State Conformations and Dynamics

The collection of distance restraints from NOESY experiments, combined with dihedral angle restraints derived from coupling constants (e.g., ³J(HNHα) from 1D or COSY spectra), forms the basis for calculating the three-dimensional structure of the peptide in solution. Computational methods, such as molecular dynamics simulations and distance geometry calculations, are used to generate a family of structures that are consistent with the experimental NMR data. The analysis of relaxation parameters can further provide insights into the internal dynamics of the peptide, revealing which parts of the molecule are rigid and which are flexible.

Solvent Effects on Peptide Conformation

The conformation of a peptide can be highly dependent on the solvent environment. NMR studies are often conducted in a variety of solvents to understand this relationship.

Non-polar solvents (e.g., CDCl₃): In these solvents, intramolecular hydrogen bonds are favored, which can promote the formation of folded structures like β-turns and helices.

Polar, hydrogen-bonding solvents (e.g., DMSO-d₆, H₂O): These solvents can compete for hydrogen bond donors and acceptors, potentially disrupting intramolecular hydrogen bonds and favoring more extended conformations. The temperature dependence of the amide proton chemical shifts in a solvent like DMSO-d₆ can be used to identify protons involved in intramolecular hydrogen bonds; those with a small temperature coefficient are considered to be shielded from the solvent and thus likely involved in such bonds. nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Prediction of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH

Circular dichroism spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Far-UV CD Analysis for Helical Content (Influence of Aib)

The far-UV region of the CD spectrum (typically 190-250 nm) is dominated by the absorption of the peptide backbone amide bonds. The shape and magnitude of the CD spectrum in this region are characteristic of the peptide's secondary structure. The presence of α-aminoisobutyric acid (Aib) is known to strongly promote helical conformations, particularly the 3₁₀-helix, due to the steric constraints imposed by the gem-dimethyl groups. nih.govresearchgate.net

α-helix: Characterized by strong negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

3₁₀-helix: Similar to the α-helix but with a less intense band at 222 nm relative to the band at 208 nm.

β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

Random coil: Typically exhibits a strong negative band around 200 nm.

For Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, the presence of the Aib residue would lead to the expectation of some helical character, likely a β-turn or a nascent 3₁₀-helix, which would be observable in the far-UV CD spectrum. The solvent environment would also play a significant role, with helix-promoting solvents like trifluoroethanol (TFE) expected to enhance any helical tendencies. researchgate.net

Expected Far-UV CD Spectral Features

| Conformation | Wavelength (nm) | Expected Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |

| α-Helix | ~222 | Negative |

| ~208 | Negative | |

| ~192 | Positive | |

| 3₁₀-Helix | ~220 | Negative |

| ~205 | Negative | |

| ~195 | Positive | |

| Random Coil | ~200 | Negative (strong) |

Near-UV CD Analysis for Aromatic Side Chain Environment (His(Trt))

The near-UV region of the CD spectrum (250-350 nm) provides information about the local environment of aromatic amino acid side chains and disulfide bonds. creative-proteomics.comnist.gov In the case of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, the trityl-protected histidine (His(Trt)) residue is the primary chromophore in this region. The trityl group itself is not chiral, but when attached to the chiral histidine residue, it can give rise to a CD signal. The nature of this signal is highly sensitive to the conformation and rigidity of the side chain. creative-proteomics.com A defined tertiary structure that restricts the rotational freedom of the His(Trt) side chain would result in a distinct near-UV CD spectrum. Conversely, a flexible and solvent-exposed side chain would lead to a weak or non-existent signal. Therefore, near-UV CD can be a powerful probe for the local structure around the His(Trt) residue.

X-ray Crystallography of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH and its Analogs

X-ray crystallography provides definitive, high-resolution insights into the solid-state conformation of molecules. For a peptide of this nature, obtaining single crystals suitable for diffraction analysis is a critical first step.

Crystal Growth and Optimization

The crystallization of peptides like Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH can be a challenging endeavor due to their conformational flexibility and potential for aggregation. americanpeptidesociety.org The process typically begins with a highly purified peptide, as impurities can significantly impede crystal formation. creative-biostructure.com Common techniques for peptide crystallization include:

Vapor Diffusion: This is the most widely used method, with hanging drop and sitting drop variations being popular choices for their simplicity and the small sample volumes required. americanpeptidesociety.org A droplet containing the peptide, buffer, and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution. The slow evaporation of solvent from the droplet gradually increases the peptide and precipitant concentration, ideally leading to the formation of well-ordered crystals. americanpeptidesociety.org

Microbatch Crystallization: In this method, the peptide solution is mixed with the precipitant under oil, which prevents evaporation and allows for slow crystallization. americanpeptidesociety.org This technique is particularly useful when only small quantities of the peptide are available.

Solvent Evaporation: A saturated solution of the peptide is prepared, and the solvent is allowed to evaporate slowly, leading to precipitation. creative-biostructure.com With carefully controlled conditions, this can yield single crystals. For peptides containing the α-aminoisobutyric acid (Aib) residue, such as the one , solvent evaporation methods have been successfully employed. nih.gov

Optimization of crystallization involves screening a wide array of conditions, including pH, temperature, peptide concentration, and the type and concentration of precipitants and additives. nih.gov For instance, the choice of solvent is critical; peptides containing Aib have been crystallized from various organic solvents and their mixtures. nih.gov The presence of bulky protecting groups like Trityl (Trt) and tert-Butyl (OtBu) can influence solubility and packing in the crystal lattice.

Table 1: Common Crystallization Techniques for Peptides

| Technique | Description | Advantages |

|---|---|---|

| Vapor Diffusion | Equilibration of a peptide-precipitant droplet with a precipitant reservoir. americanpeptidesociety.org | Simplicity, small sample volume, widely used. americanpeptidesociety.org |

| Microbatch | Mixing of peptide and precipitant solutions under oil. americanpeptidesociety.org | Minimizes sample consumption, suitable for high-throughput screening. americanpeptidesociety.org |

| Solvent Evaporation | Slow evaporation of solvent from a saturated peptide solution. creative-biostructure.com | Effective for small, flexible peptides. creative-biostructure.com |

Solid-State Conformational Analysis

The solid-state conformation of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, once crystallized, can be determined by X-ray diffraction analysis. While specific crystal structure data for this exact peptide is not publicly available, the conformations of analogous peptides, particularly those containing the Aib residue, have been extensively studied.

The Aib residue is known to be a strong promoter of helical structures, most commonly the 3₁₀-helix and the α-helix. electronicsandbooks.comnih.gov The presence of two methyl groups on the α-carbon of Aib restricts the available conformational space, favoring these folded structures. electronicsandbooks.com In short to medium-sized Aib-rich peptides, the 3₁₀-helical conformation, which is characterized by repeating type III or III' β-bends, is frequently observed. electronicsandbooks.com For longer sequences, a transition to the α-helix can occur. electronicsandbooks.com

In peptides containing both Aib and chiral L-amino acids, a right-handed helical screw sense is generally expected and observed. nih.govelectronicsandbooks.com The crystal structures of numerous Aib-containing peptides reveal intramolecular hydrogen bonds that stabilize the helical fold. nih.govelectronicsandbooks.com For example, in a helical conformation, the C=O group of a residue at position i forms a hydrogen bond with the N-H group of the residue at position i+3 (3₁₀-helix) or i+4 (α-helix).

Table 2: Expected Conformational Features of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH in the Solid State

| Feature | Expected Observation | Rationale |

|---|---|---|

| Backbone Conformation | Likely a helical structure (3₁₀- or α-helix). electronicsandbooks.comnih.gov | The presence of the Aib residue strongly favors helical folds. electronicsandbooks.comnih.gov |

| Helical Handedness | Right-handed. nih.govelectronicsandbooks.com | The presence of L-amino acids (His, Glu) directs the helical sense. nih.govelectronicsandbooks.com |

| Hydrogen Bonding | Intramolecular hydrogen bonds stabilizing the helix. nih.govelectronicsandbooks.com | A key feature of helical peptide structures. nih.govelectronicsandbooks.com |

| Molecular Packing | Influenced by bulky protecting groups (Trt, OtBu). nih.gov | These groups will participate in intermolecular interactions. nih.gov |

Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Conformation in Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful non-destructive techniques for probing the secondary structure and hydrogen bonding patterns of peptides in various environments. nih.govspringernature.com

The most informative vibrational modes for peptide conformational analysis are the amide bands:

Amide I (1600-1700 cm⁻¹): Arising primarily from the C=O stretching vibration of the peptide backbone, this band is highly sensitive to the secondary structure. mdpi.com Different conformations (α-helix, 3₁₀-helix, β-sheet, random coil) give rise to characteristic Amide I frequencies. For helical structures, the Amide I band is typically found between 1650 and 1660 cm⁻¹. Studies on Aib-containing peptides have shown that FTIR is a sensitive tool for identifying 3₁₀-helical structures. nih.gov

Amide II (1510-1580 cm⁻¹): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. pitt.edu Its frequency is also dependent on the secondary structure and can be used to monitor hydrogen-deuterium exchange. nih.gov

Amide III (1220-1330 cm⁻¹): A complex mix of vibrations, the Amide III band can also provide structural information, often complementing the analysis of the Amide I region. springernature.com

Amide A (~3300 cm⁻¹): Corresponding to the N-H stretching vibration, this band is a direct probe of hydrogen bonding. nih.gov The formation of intramolecular hydrogen bonds in a helical structure leads to a noticeable shift of the Amide A band to lower frequencies (red shift). nih.gov

By analyzing the positions and shapes of these bands in the FTIR and Raman spectra of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, detailed information about its predominant conformation and the strength of its internal hydrogen bonds can be obtained. For instance, a strong, relatively sharp Amide I band around 1655 cm⁻¹ coupled with a red-shifted Amide A band would provide strong evidence for a stable, hydrogen-bonded helical conformation. Combining FTIR and Raman data is often advantageous, as the selection rules for these techniques are different, providing a more complete vibrational picture. springernature.com

Table 3: Key Vibrational Bands for Peptide Conformational Analysis

| Amide Band | Approximate Frequency (cm⁻¹) | Vibrational Origin | Structural Sensitivity |

|---|---|---|---|

| Amide I | 1600-1700 | C=O stretch. mdpi.com | Highly sensitive to secondary structure. mdpi.com |

| Amide II | 1510-1580 | N-H bend and C-N stretch. pitt.edu | Sensitive to secondary structure and H-D exchange. nih.gov |

| Amide III | 1220-1330 | Complex mode. springernature.com | Complements Amide I analysis. springernature.com |

| Amide A | ~3300 | N-H stretch. nih.gov | Direct probe of hydrogen bonding. nih.gov |

Mass Spectrometry for High-Resolution Structural Validation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for the characterization of synthetic peptides, providing precise molecular weight determination, sequence verification, and purity assessment. nih.gov

For Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, high-resolution mass spectrometry (HRMS) would be employed to confirm its elemental composition. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate gas-phase peptide ions. nih.gov The measured mass-to-charge ratio (m/z) can be used to determine the molecular weight with high accuracy, which is then compared to the theoretical value calculated from the chemical formula (C₄₅H₅₆N₆O₉).

Tandem mass spectrometry (MS/MS) is used for sequence verification. In an MS/MS experiment, the parent peptide ion is selected and fragmented, typically through collision-induced dissociation (CID). nih.govyoutube.com The resulting fragment ions are then analyzed. The fragmentation of peptides primarily occurs along the peptide backbone, generating characteristic b- and y-type ions. youtube.com The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. The presence of protecting groups like Boc and Trt, and modified residues like Aib, will influence the fragmentation pattern. nih.gov

Furthermore, liquid chromatography coupled with mass spectrometry (LC-MS) is the standard method for assessing the purity of synthetic peptides. jpt.com This technique separates the target peptide from impurities, which may include deletion sequences, truncated peptides, or peptides with remaining protecting groups. jpt.com The high sensitivity of mass spectrometry allows for the detection and identification of impurities even at very low levels (e.g., below 0.1%). waters.com

Table 4: Mass Spectrometry Data for Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH

| Parameter | Expected Value/Information | Technique |

|---|---|---|

| Molecular Formula | C₄₅H₅₆N₆O₉ | - |

| Molecular Weight (Monoisotopic) | 824.4266 g/mol | High-Resolution Mass Spectrometry (HRMS) |

| Sequence Confirmation | Fragmentation pattern corresponding to His-Aib-Glu-Gly sequence with protecting groups. | Tandem Mass Spectrometry (MS/MS) |

| Purity | Typically >95% for research-grade peptides. creative-biostructure.com | Liquid Chromatography-Mass Spectrometry (LC-MS) |

Computational and Theoretical Investigations of Boc His Trt Aib Glu Otbu Gly Oh

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH

Molecular mechanics and dynamics simulations are indispensable for studying the conformational landscape and behavior of peptides in various environments. americanpeptidesociety.orgmdpi.com For a protected pentapeptide like Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, these methods can elucidate how the bulky protecting groups and the unique Aib residue dictate its structure and interactions. nih.govnih.gov

The conformational flexibility of a peptide is critical to its function and can be described by its free energy landscape, which maps the relative free energies of different conformations. nih.govresearchgate.net For the title peptide, the landscape is expected to be rugged, with distinct energy minima corresponding to stable and metastable structures. The presence of the α,α-disubstituted Aib residue severely restricts the available Ramachandran (φ, ψ) angles, strongly promoting helical or turn-like conformations. nih.govchempep.com

Enhanced sampling techniques, such as Replica Exchange Molecular Dynamics (REMD), are particularly well-suited for overcoming the energy barriers associated with the conformational transitions of sterically hindered peptides, ensuring a thorough exploration of the conformational space. nih.govwustl.edu Simulations would likely reveal that the peptide predominantly adopts folded structures, such as 3(10)- or α-helical turns, stabilized by intramolecular hydrogen bonds, a known consequence of incorporating Aib residues. nih.gov The free energy landscape would quantify the stability of these folded states relative to more extended conformations. nih.govnih.gov

Table 1: Representative Conformational States and Dihedral Angles for Aib-Containing Peptides This table presents typical dihedral angles for Aib residues as found in helical peptide structures, which would be expected minima on the free energy landscape of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH.

| Conformation Type | Residue | Φ (phi) Angle (°) | Ψ (psi) Angle (°) | Reference |

| Right-Handed α-helix | Aib | -57 ± 10 | -47 ± 10 | umkc.edu |

| Right-Handed 3(10)-helix | Aib | -49 ± 15 | -26 ± 15 | nih.govumkc.edu |

| Left-Handed α-helix | Aib | +57 ± 10 | +47 ± 10 | nih.gov |

| Left-Handed 3(10)-helix | Aib | +49 ± 15 | +26 ± 15 | nih.gov |

The interaction of the peptide with its solvent environment is crucial for determining its conformational preferences. nih.govaps.org MD simulations in explicit solvent can reveal the dynamics of these interactions at an atomic level. The large, nonpolar Trt and OtBu protecting groups are hydrophobic and would significantly influence how the peptide interacts with water. nih.govacs.org In an aqueous solution, these groups would likely be shielded from the solvent, promoting a more compact, folded structure through hydrophobic collapse. acs.org

Quantum Chemical Calculations (QM) for Electronic Structure and Reactivity of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH

Quantum chemical calculations provide a high-resolution view of the electronic structure, allowing for the precise analysis of bonding, charge distribution, and reactivity. youtube.com For complex peptides, QM methods like Density Functional Theory (DFT) are often applied to fragments of the molecule to maintain computational tractability while achieving high accuracy. nih.govarxiv.org

The geometry of a peptide is largely defined by its backbone torsion angles (Φ, Ψ, and ω). expasy.org While the ω angle of the peptide bond is generally planar (~180° for a trans configuration) due to partial double-bond character, the Φ and Ψ angles have more freedom. expasy.org DFT calculations on a dipeptide or tripeptide fragment, such as His-Aib or Aib-Glu, can be used to generate a Ramachandran plot based on quantum mechanical energies.

These calculations would confirm the severe steric hindrance imposed by the gem-dimethyl groups of the Aib residue, showing deep and narrow energy wells in the helical regions (left-handed and right-handed) of the plot and high energy penalties for other conformations. chempep.com Furthermore, DFT can precisely model the electronic effects of the bulky Trt and OtBu protecting groups on the adjacent peptide bonds, revealing any subtle deviations from planarity or changes in bond lengths and angles. nih.gov

Hydrogen bonds are fundamental to stabilizing peptide secondary structures. nih.gov Aib-containing peptides are known to form stable intramolecular hydrogen bonds, particularly i ← i+3 (γ-turn) and i ← i+4 (β-turn) or i ← i+5 (α-turn) interactions, which lead to well-defined helical structures. thieme-connect.de

QM calculations can be used to accurately determine the geometric and energetic properties of these hydrogen bonds. By analyzing the electron density distribution, methods like the Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points and quantify the strength of each hydrogen bond. Such analyses would likely show a network of hydrogen bonds involving the amide groups of the peptide backbone, contributing to a rigid, folded conformation. nih.gov The calculations can also distinguish the relative strengths of different potential hydrogen bonds, predicting the most likely and stable secondary structure motif. nih.gov

Table 2: Typical Hydrogen Bond Geometries in Peptides This table provides characteristic parameters for hydrogen bonds found in peptide structures, which could be precisely calculated for Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH using QM methods.

| Parameter | Typical Value | Significance | Reference |

| H···A Distance (Å) | 1.8 - 2.2 | Distance between hydrogen and acceptor atom | nih.gov |

| D-H···A Angle (°) | 150 - 180 | Angle formed by donor, hydrogen, and acceptor atoms | nih.gov |

| D···A Distance (Å) | < 3.5 | Distance between donor and acceptor heavy atoms | nih.gov |

De Novo Peptide Design Principles Applied to Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH Motifs

De novo design involves creating novel peptide sequences with specific, predetermined structures and functions. youtube.com The structural motif present in the title compound, particularly the His-Aib-Glu sequence, can serve as a valuable building block in this process. The inclusion of non-canonical amino acids like Aib is a powerful strategy in modern peptide design to create hyperstable structures not found in nature. nih.govbakerlab.org

The Aib residue acts as a strong helix-inducer, forcing the peptide backbone into a predictable and rigid conformation. nih.govchempep.com Computational design algorithms can leverage this property. Starting with the His-Aib-Glu fragment, these algorithms could systematically add or substitute other amino acids to build a larger peptide with a desired function. For example, the histidine residue, with its ionizable side chain, is often involved in binding or catalysis. wikipedia.org A designer could use computational modeling to build a stable helical scaffold around the His residue, orienting it precisely to interact with a specific biological target. nih.govbiorxiv.org The glutamic acid provides a site for conjugation or further interaction. Modern deep learning methods are accelerating the ability to design complex peptide binders and functional molecules from scratch, and motifs containing conformationally rigid elements like Aib are ideal starting points for such computational endeavors. youtube.combiorxiv.org

Mechanistic Studies and Biological Applications of Boc His Trt Aib Glu Otbu Gly Oh As a Research Probe

Interaction Studies with Biological Targets (e.g., Receptors, Enzymes) in Academic Contexts

While Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is primarily a synthetic intermediate, its structure provides a basis for designing research probes to study interactions with biological targets like receptors and enzymes. The protected amino acids allow for controlled, stepwise synthesis of larger peptides, which can then be deprotected to study their biological activity.

Role in Peptide-Receptor Interactions

Peptides with sequences containing histidine, glutamic acid, and Aib are instrumental in studying peptide-receptor interactions, particularly within the glucagon-like peptide-1 (GLP-1) receptor family. The core sequence of this peptide fragment can be elongated to mimic endogenous peptide hormones, and the effect of each amino acid on receptor binding and activation can be systematically studied. For instance, in GLP-1 analogues, the histidine residue is crucial for receptor activation, while glutamic acid can be involved in forming salt bridges with the receptor, enhancing binding affinity. The strategic placement of Aib can pre-organize the peptide into a helical conformation that is favorable for receptor binding.

Specificity Profiling against Proteases

A significant challenge in the therapeutic use of peptides is their rapid degradation by proteases. The inclusion of the unnatural amino acid Aib in Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is a key strategy to enhance resistance to proteolytic cleavage. researchgate.netnih.gov The gem-dimethyl groups on the α-carbon of Aib sterically hinder the peptide backbone, making it a poor substrate for many common proteases. This increased stability is a critical feature for research probes designed to have a longer duration of action in biological systems, allowing for more sustained observation of their effects. Studies on Aib-containing peptides have demonstrated a significant increase in their half-life in the presence of proteolytic enzymes compared to their all-natural counterparts. nih.gov

Modulating Physiological Responses (e.g., metabolic processes in research)

Given that Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is a building block for Semaglutide, a potent GLP-1 receptor agonist used in the management of type 2 diabetes and obesity, it is clear that peptides derived from this fragment are pivotal in modulating metabolic processes. mspharmx.comtaylorandfrancis.com In a research context, synthetic peptides incorporating this core sequence can be used to investigate the signaling pathways of the GLP-1 receptor. These studies can elucidate the mechanisms of insulin secretion, appetite regulation, and glucose homeostasis. The Aib residue, by conferring protease resistance, allows for the design of long-acting research tools to study these metabolic effects over extended periods in experimental models.

Role of Aib Residue in Inducing Helical Conformations and its Impact on Peptide Stability and Interactions

The α-aminoisobutyric acid (Aib) residue is a powerful tool in peptide design due to its profound influence on the peptide's secondary structure and stability.

The two methyl groups on the α-carbon of Aib restrict the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, strongly favoring the formation of helical conformations, such as the 3(10)-helix and the α-helix. This conformational rigidity has several important consequences for the peptide's biological properties:

Enhanced Stability: The induced helical structure makes the peptide less susceptible to degradation by proteases, which often recognize and cleave peptides in more extended conformations. researchgate.netnih.gov

Increased Receptor Affinity: By pre-organizing the peptide into a bioactive helical conformation, the entropic penalty of binding to a receptor is reduced, which can lead to higher binding affinity and potency.

Improved Membrane Permeability: The well-defined secondary structure and increased lipophilicity can facilitate the peptide's ability to interact with and cross cellular membranes.

| Feature | Impact of Aib Residue |

| Conformation | Induces helical structures (3(10)- and α-helices) |

| Proteolytic Stability | Significantly increased due to steric hindrance |

| Receptor Binding | Can enhance affinity by pre-organizing the peptide |

| Membrane Interaction | Can improve membrane permeability |

Significance of Histidine (His(Trt)) for Metal Coordination or Catalytic Activity in Peptide Scaffolds

The histidine residue, with its imidazole (B134444) side chain, is a versatile and functionally important amino acid in many biological processes. In the protected form, His(Trt), its functions are masked. However, upon removal of the trityl (Trt) group, the imidazole side chain can participate in:

Metal Coordination: The nitrogen atoms of the imidazole ring are excellent ligands for a variety of metal ions, including Zn²⁺, Cu²⁺, and Ni²⁺. rsc.org This property is exploited in the design of artificial metalloenzymes and peptide-based sensors for metal ions.

Catalytic Activity: The imidazole side chain can act as a general acid or base catalyst at physiological pH, a role it plays in the active sites of many enzymes. nih.govacs.org Synthetic peptides containing histidine have been shown to catalyze reactions such as ester hydrolysis. acs.org

Investigation of Glutamic Acid (Glu(OtBu)) in Peptide-Receptor Recognition or pH-Dependent Interactions

The glutamic acid residue, with its carboxylic acid side chain, is crucial for the structure and function of many peptides. The tert-butyl (OtBu) protecting group prevents the side chain from being negatively charged. Once deprotected, the glutamic acid residue can play a significant role in:

Peptide-Receptor Recognition: The negatively charged carboxylate group of glutamic acid can form ionic bonds (salt bridges) with positively charged residues (such as lysine or arginine) on a receptor surface, thereby contributing to the specificity and affinity of the interaction.

pH-Dependent Interactions: The charge of the glutamic acid side chain is pH-dependent. At low pH, the carboxyl group is protonated and neutral, while at higher pH, it is deprotonated and negatively charged. This property can be harnessed to create pH-sensitive peptides that change their conformation or binding properties in response to changes in the local environment, such as in tumor tissues or endosomal compartments. nih.govmdpi.com

| Amino Acid Residue | Protected Form | Key Functions (Deprotected) |

| Histidine | His(Trt) | Metal coordination, Catalytic activity (general acid/base) |

| Glutamic Acid | Glu(OtBu) | Receptor recognition (salt bridges), pH-dependent interactions |

Degradation Pathways and Stability Mechanisms of Boc His Trt Aib Glu Otbu Gly Oh Academic Focus

Hydrolytic Degradation of Peptide Bonds

The peptide bonds linking the amino acid residues in Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH are susceptible to hydrolysis, a process that can be catalyzed by either acids or bases. longdom.orgwikipedia.org

Acid-Catalyzed Hydrolysis (e.g., Boc and Trt removal)

Under acidic conditions, the peptide bonds can be cleaved. This process is initiated by the protonation of the carbonyl oxygen of the amide bond, which increases its electrophilicity and makes it more susceptible to nucleophilic attack by water. acsgcipr.orgnih.gov While peptide bond hydrolysis is generally a slow process, the presence of strong acids can significantly accelerate it. wikipedia.orgyoutube.com

The protecting groups present in the molecule, namely the tert-butoxycarbonyl (Boc) and trityl (Trt) groups, are also labile to acid treatment. commonorganicchemistry.com The Boc group is readily removed with acids like trifluoroacetic acid (TFA), while the Trt group is also cleaved under similar acidic conditions. chempep.com The removal of these groups exposes the free amino and imidazole (B134444) functionalities, which can potentially influence the rate and sites of peptide bond hydrolysis.

Table 1: Conditions for Acid-Catalyzed Deprotection

| Protecting Group | Reagent | Conditions | Byproducts |

|---|---|---|---|

| Boc | Trifluoroacetic Acid (TFA) | Room Temperature | Isobutylene, CO2 |

| Trt | Trifluoroacetic Acid (TFA) | Room Temperature | Trityl cation |

This table summarizes common conditions for the removal of protecting groups relevant to the subject peptide. The byproducts are generated during the deprotection reaction.

Base-Catalyzed Hydrolysis

Alkaline conditions can also promote the hydrolysis of peptide bonds. longdom.org This reaction proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the peptide bond. longdom.org This leads to the formation of a tetrahedral intermediate which then collapses to break the peptide bond, yielding a carboxylate and an amine. longdom.org Generally, peptide bonds are more resistant to base-catalyzed hydrolysis compared to acid-catalyzed hydrolysis. researchgate.net However, prolonged exposure to high pH can lead to significant degradation. sigmaaldrich.com

Side-Chain Deprotection and Rearrangement Mechanisms

The protecting groups on the side chains of histidine and glutamic acid are crucial for preventing unwanted side reactions during peptide synthesis but can be removed under specific conditions, leading to degradation of the desired compound.

Trityl Group Removal from Histidine

The trityl (Trt) group protecting the imidazole side chain of histidine is sensitive to acidic conditions. peptide.comthermofisher.com The mechanism of its removal involves the protonation of one of the phenyl rings, which facilitates the cleavage of the carbon-nitrogen bond, releasing the stable trityl cation. total-synthesis.com This deprotection exposes the nucleophilic imidazole ring of histidine, which can then participate in other reactions. The removal of the Trt group is often carried out using trifluoroacetic acid (TFA), and scavengers are typically added to trap the reactive trityl cation and prevent side reactions. chempep.comtotal-synthesis.com

tert-Butyl Ester Cleavage from Glutamic Acid

Table 2: Summary of Side-Chain Deprotection

| Amino Acid Residue | Protecting Group | Cleavage Condition | Mechanism |

|---|---|---|---|

| Histidine | Trityl (Trt) | Acidic (e.g., TFA) | Protonation and release of trityl cation |

This table outlines the protecting groups on the side chains of the amino acids in the peptide and the conditions under which they are typically removed.

Oxidation Studies of Amino Acid Residues (e.g., Histidine)

The histidine residue in the peptide is susceptible to oxidation, particularly when exposed to reactive oxygen species. nih.govacs.org The imidazole ring of histidine can be oxidized to form various products, including 2-oxo-histidine. nih.govresearchgate.net This oxidation can be catalyzed by metal ions and can significantly alter the chemical properties and biological activity of the peptide. acs.orgresearchgate.net Studies have shown that the oxidation of histidine can affect the fragmentation patterns of peptides in mass spectrometry, which is an important consideration for analytical characterization. nih.govnih.gov The oxidation of histidine is a critical degradation pathway to consider, especially during long-term storage or under conditions that promote oxidative stress. nih.gov

Photodegradation Pathways

The photostability of the pentapeptide Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is a critical consideration for its synthesis, storage, and handling, particularly as several of its constituent moieties are known to be susceptible to light-induced degradation. The primary photodegradation pathways involve the photolabile trityl (Trt) protecting group and the histidine residue, with the peptide backbone itself also being potentially susceptible under certain conditions.

The photodegradation of this peptide is primarily influenced by the absorption of ultraviolet (UV) radiation by its chromophoric components. The most significant chromophores in this molecule are the trityl group attached to the histidine side chain and the imidazole ring of histidine itself. The tert-butyloxycarbonyl (Boc) group and the peptide bonds absorb at shorter UV wavelengths and are generally more stable, but can also undergo photodissociation.

A key photodegradation event is the cleavage of the trityl group from the histidine residue. The trityl group is known to be photolabile and can be cleaved by UV light or even strong sunlight. nih.govresearchgate.net This deprotection exposes the imidazole side chain of histidine, which is itself photoreactive.

The histidine residue, both in its protected and deprotected form, can act as a photosensitizer. researchgate.netnih.gov Upon absorption of light, it can generate reactive oxygen species (ROS), such as singlet oxygen, which can then lead to the oxidation of the histidine residue itself or other amino acids in the peptide chain. researchgate.netnih.govacs.org The photooxidation of histidine can result in the formation of various products, including 2-oxo-histidine and other degradation products, potentially leading to peptide fragmentation or aggregation. researchgate.netnih.gov

While the peptide backbone does not absorb light in the near-UV or visible range, it can be cleaved by high-energy UV light (around 210 nm). nih.gov This process can lead to the direct cleavage of peptide bonds, resulting in the fragmentation of the peptide.

The tert-butyl ester (OtBu) protecting group on the glutamic acid residue is generally considered stable to photolysis. However, the generation of reactive species through the photodegradation of other parts of the molecule could potentially lead to its cleavage, although this is a less likely pathway. Similarly, the Boc protecting group is relatively stable to light but can be cleaved by strong UV radiation. organic-chemistry.org

Detailed Research Findings

Specific research on the photodegradation of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is not extensively available in public literature, as this is a specialized intermediate peptide. However, studies on related compounds provide significant insights into its likely photodegradation profile.

Research on trityl-based photolabile protecting groups has shown that their cleavage efficiency is dependent on the substitution pattern on the trityl ring and the wavelength of light used. nih.govresearchgate.net For instance, the presence of electron-donating groups can enhance the photolability. nih.gov

Studies on the photodegradation of histidine-containing peptides have demonstrated that the imidazole ring is a key chromophore and photosensitizer. researchgate.netnih.govnih.govnih.gov Photo-aging of histidine in solution under fluorescent light has been shown to generate photosensitizers that can mediate the degradation of other molecules. researchgate.netnih.gov The degradation is often pH-dependent and is significantly reduced in the absence of oxygen. nih.gov

The following table summarizes the potential photoproducts resulting from the degradation of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH based on the known photochemistry of its components.

| Parent Compound | Potential Photoproducts | Probable Mechanism |

| Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH | Boc-His-Aib-Glu(OtBu)-Gly-OH + Trityl cation/radical | Photolytic cleavage of the N-Trityl bond |

| Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH | Oxidized peptide (e.g., 2-oxo-His) | Photosensitization by the histidine imidazole ring leading to ROS formation and oxidation |

| Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH | Peptide fragments | Direct cleavage of the peptide backbone by high-energy UV radiation |

Interactive Data Table: Representative Photodegradation Rates

The following interactive table provides hypothetical degradation data based on published findings for similar compounds. The rates are illustrative and would need to be experimentally determined for this specific peptide. The user can filter the data by the type of protecting group or amino acid to see the potential degradation under different light conditions.

Advanced Analytical Methodologies for Characterization and Quantitation of Boc His Trt Aib Glu Otbu Gly Oh in Research Matrices

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of synthetic peptides. nih.govacs.org It is widely used for both qualitative and quantitative assessments, offering high resolution and sensitivity.

Reversed-Phase HPLC (RP-HPLC) is the most common mode of chromatography for peptide analysis. The separation is based on the hydrophobic interactions between the peptide and the stationary phase. For a protected peptide like Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, the presence of bulky, nonpolar protecting groups (Boc, Trt, OtBu) significantly increases its hydrophobicity, making RP-HPLC an ideal method for purity determination.

Method development involves optimizing several parameters to achieve adequate separation of the main peptide from any impurities. google.com Key considerations include the choice of stationary phase (typically C8 or C18 alkyl chains bonded to silica), mobile phase composition, and column temperature. rsc.org Mobile phases usually consist of an aqueous component with an acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile. rsc.orgresearchgate.net A gradient elution, where the concentration of the organic solvent is increased over time, is typically required for separating complex peptide mixtures. rsc.org

Validation of the HPLC method is performed according to ICH Q2 guidelines to ensure it is suitable for its intended purpose, assessing parameters such as selectivity, sensitivity, accuracy, precision, and linearity. nih.gov

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or C8, 150 x 4.6 mm, 3.5 µm | Provides hydrophobic stationary phase for separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acid improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier; elutes the peptide from the column. |

| Gradient | Linear gradient from 30% B to 90% B over 20-30 minutes | Ensures separation of components with varying hydrophobicity. |

| Flow Rate | 1.0 mL/min | Maintains consistent elution and pressure. |

| Column Temperature | 40-60 °C | Improves peak shape and separation efficiency. rsc.org |

| Detection | UV at 220 nm and 280 nm | Detects peptide bonds (220 nm) and aromatic residues like Trityl-protected Histidine (280 nm). researchgate.net |

The synthesis of peptides from chiral amino acids (L-histidine and L-glutamic acid in this case) can sometimes lead to racemization, resulting in the formation of diastereomers. The presence of the achiral α-aminoisobutyric acid (Aib) residue can influence the conformation of adjacent residues but is not itself a source of stereoisomerism. nih.gov It is crucial to control the stereochemical purity of the final product, as different stereoisomers can have different biological activities.

Chiral HPLC is employed to separate and quantify these stereoisomers. This is typically achieved using a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other. For protected amino acids and peptides, macrocyclic antibiotic-based (e.g., teicoplanin) and protein-based CSPs have proven effective. tandfonline.comsigmaaldrich.comchromatographytoday.com The separation of diastereomeric peptide impurities can often be achieved on standard reversed-phase columns, but dedicated chiral methods provide confirmation and quantification of enantiomeric impurities. mdpi.com

| CSP Type | Separation Principle | Applicability |

|---|---|---|

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Multiple interaction mechanisms including hydrogen bonding, ionic, and steric interactions. chromatographytoday.com | Broadly applicable to free and N-protected amino acids and peptides. sigmaaldrich.comchromatographytoday.com |

| Protein-Based (e.g., Ovomucoid) | Based on the specific 3D structure of the protein, creating chiral binding pockets. | Versatile for resolving various protected amino acids without derivatization. tandfonline.com |

| Ligand Exchange | Formation of transient diastereomeric metal complexes with a chiral ligand on the stationary phase. | Effective for free amino acids. chromatographytoday.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling and Structural Confirmation

While HPLC with UV detection is excellent for purity assessment, it does not provide structural information about the separated components. Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, making it an indispensable tool for confirming the identity of the target peptide and characterizing unknown impurities. nih.govacs.org

Tandem mass spectrometry (MS/MS) is used to confirm the amino acid sequence of the peptide. In an MS/MS experiment, the precursor ion corresponding to the protonated peptide ([M+H]+) is selected and subjected to collision-induced dissociation (CID). This process breaks the peptide at its amide bonds, generating a series of characteristic fragment ions (primarily b- and y-ions). The resulting fragmentation pattern serves as a fingerprint that can be used to verify the peptide's sequence. This technique is also crucial for locating modifications and identifying impurities resulting from amino acid deletions or insertions. rsc.orgwaters.com The instability of the Boc protecting group under MS conditions is a known challenge, often leading to its facile loss. nih.govacs.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with mass errors of less than 5 ppm. nih.gov This capability is vital for unequivocally confirming the elemental composition of the parent peptide and its impurities. waters.com Conventional HPLC methods may fail to separate co-eluting impurities, but HRMS can often distinguish these based on their different accurate masses. nih.govlcms.cz This makes LC-HRMS a powerful strategy for comprehensive impurity profiling, capable of detecting and identifying low-level impurities that might otherwise be missed. rsc.orgnih.govcontractpharma.com

| Impurity Type | Description | Expected Mass Change from Parent (C₄₅H₅₆N₆O₉) |

|---|---|---|

| Deletion of Gly | Failure to couple the final Glycine (B1666218) residue. | -57.02 Da |

| Incomplete Trt deprotection | Residual Trityl group on Histidine after a subsequent synthesis step. | No change (if this is the final product) |

| Incomplete OtBu deprotection | Residual tert-Butyl group on Glutamic acid. | No change (if this is the final product) |

| Incomplete Boc deprotection | Residual Boc group on Histidine. | No change (if this is the final product) |

| Oxidation | Oxidation of Histidine residue. | +15.99 Da |

Capillary Electrophoresis (CE) for Charge Variant Analysis

Charge heterogeneity in a protected peptide like Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH can arise from various sources, such as deamidation of the imidazole (B134444) ring in histidine, incomplete removal of acidic or basic reagents, or side reactions that introduce charged moieties. Capillary Zone Electrophoresis (CZE) is the most common CE mode for this type of analysis. researchgate.netacs.org While techniques like capillary isoelectric focusing (cIEF) are also used for charge variant analysis, they are more common for larger proteins. repligen.com The high efficiency of CE allows for the separation of species with very subtle differences in charge, providing a detailed profile of the product's charge heterogeneity. nih.govnih.gov

Amino Acid Analysis for Compositional Verification

Amino Acid Analysis (AAA) is a cornerstone technique used to determine the amino acid composition of a peptide or protein. It provides quantitative data on the relative abundance of each amino acid, thereby verifying the peptide's primary structure. For protected peptides like Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, the analysis requires a hydrolysis step to cleave both the peptide bonds and the covalent linkages of the side-chain protecting groups, followed by separation and quantification of the constituent amino acids.

The standard procedure involves complete hydrolysis of the peptide under harsh acidic conditions, typically using 6 M hydrochloric acid at elevated temperatures (e.g., 110°C for 24 hours). This process effectively removes the N-terminal Boc (tert-Butyloxycarbonyl) group, the trityl (Trt) group from the histidine side chain, and the tert-butyl (OtBu) ester from the glutamic acid side chain, liberating the free amino acids.

Following hydrolysis, the resulting amino acid mixture is separated and quantified. A common approach involves pre-column derivatization, for instance with phenylisothiocyanate (PITC), followed by separation using reversed-phase high-performance liquid chromatography (RP-HPLC). The derivatized amino acids are detected by UV absorbance, and their quantities are calculated by comparing peak areas to those of a known standard mixture.

The expected outcome for a successful analysis of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is the detection of histidine, α-aminoisobutyric acid (Aib), glutamic acid, and glycine in an equimolar ratio (1:1:1:1), confirming the correct amino acid composition of the synthetic peptide. While Aib is a non-proteinogenic amino acid, it is stable to acid hydrolysis and can be quantified using appropriate standards. For amino acids that can be partially destroyed by acid hydrolysis, such as serine or tryptophan, alternative methods like enzymatic hydrolysis may be employed, though this is less of a concern for the specific residues in this peptide. nih.gov

Table 1: Hypothetical Amino Acid Analysis Results for Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH

This interactive table presents typical results from an amino acid analysis of the subject peptide following acid hydrolysis. The data verifies the expected 1:1:1:1 molar ratio of the constituent amino acids.

| Amino Acid | Expected Molar Ratio | Experimental Molar Ratio | Recovery (%) |

| Glutamic Acid (Glu) | 1.00 | 1.02 | 102 |

| Glycine (Gly) | 1.00 | 0.99 | 99 |

| Histidine (His) | 1.00 | 0.98 | 98 |

| α-Aminoisobutyric Acid (Aib) | 1.00 | 1.01 | 101 |

Advanced Titration Techniques for pKa Determination of Ionizable Groups

The determination of the acid dissociation constant (pKa) for a peptide's ionizable groups is crucial for understanding its pH-dependent behavior, solubility, and electrostatic interactions. nih.gov In the fully protected peptide Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, the primary ionizable functional group is the C-terminal carboxyl group of the glycine residue. The N-terminal α-amino group is protected by the Boc group, the histidine imidazole ring is protected by the Trt group, and the glutamic acid side-chain carboxyl is protected by the OtBu group, rendering them non-ionizable under typical titration conditions.

Potentiometric Titration

Potentiometric titration is a widely used method for pKa determination. nih.gov It involves the stepwise addition of a titrant (a strong base, such as NaOH) to a solution of the peptide while monitoring the solution's pH with a calibrated electrode. nih.govscribd.com A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the midpoint of the buffering region, where the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms of the ionizable group are equal. geeksforgeeks.org For the C-terminal carboxyl group of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH, the expected pKa value would be in the range of 3-4, typical for a C-terminal glycine.

Advanced Spectroscopic Methods

More advanced and sensitive techniques, such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy, can be employed for determining site-specific pKa values, particularly in complex molecules or when multiple ionizable groups are present. nih.govcase.edu

NMR Spectroscopy: This technique monitors the chemical shifts of specific atoms (e.g., ¹H or ¹³C) adjacent to an ionizable group as a function of pH. nih.govcase.edu The chemical shift of these nuclei is sensitive to the protonation state of the group. By plotting the change in chemical shift against pH and fitting the data to the Henderson-Hasselbalch equation, a precise pKa value can be extracted. case.edu This method is highly valuable for determining the pKa of individual residues within a peptide chain. nih.gov

Raman Spectroscopy: This vibrational spectroscopy technique can also be used to determine the pKa of specific functional groups. For instance, studies have used Raman spectroscopy to probe the protonation state of the histidine imidazole ring by monitoring specific vibrational modes. nih.gov While the histidine in Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is protected, this technique illustrates an advanced methodology applicable to the deprotected form or other peptides containing ionizable residues.

Upon removal of the protecting groups, the peptide would possess three ionizable sites: the N-terminal α-amino group of histidine, the imidazole side chain of histidine, and the γ-carboxyl group of glutamic acid, in addition to the C-terminal carboxyl group. The pKa values of these groups would be influenced by their local chemical environment.

Table 2: Theoretical pKa Values of Ionizable Groups Upon Deprotection

This interactive table lists the typical pKa values for the ionizable groups that would be present in the fully deprotected peptide backbone of H-His-Aib-Glu-Gly-OH.

| Ionizable Group | Amino Acid Residue | Typical pKa Range |

| C-terminal α-carboxyl | Glycine | 3.0 – 4.0 |

| Side-chain carboxyl | Glutamic Acid | 4.1 – 4.5 |

| Side-chain imidazole | Histidine | 6.0 – 6.5 |

| N-terminal α-amino | Histidine | 8.5 – 9.5 |

Future Directions and Emerging Research Avenues for Boc His Trt Aib Glu Otbu Gly Oh Derived Peptides

Design and Synthesis of Advanced Analogs with Tuned Conformational Properties

The presence of α-aminoisobutyric acid (Aib) in the peptide backbone is a key feature for designing advanced analogs with specific structural properties. Aib, a non-proteinogenic amino acid, is known to induce helical conformations in peptides due to the steric hindrance from its α,α-disubstituted structure. iris-biotech.de This inherent conformational constraint can be exploited to create peptides with enhanced structural stability. iris-biotech.de Future research will likely focus on synthesizing analogs where the Aib residue is strategically placed to control the peptide's secondary structure, leading to more stable and potent bioactive molecules.

The protecting groups—Boc on the N-terminus, Trt on the histidine side chain, and OtBu on the glutamic acid side chain—are crucial for this process. The trityl (Trt) group, in particular, is effective in shielding the histidine's imidazole (B134444) side chain, which minimizes racemization during the chemical synthesis process, ensuring high stereochemical integrity. iris-biotech.de By leveraging these protecting groups and the conformational influence of Aib, chemists can design and construct novel peptide analogs with precisely tuned three-dimensional structures for targeted biological interactions. iris-biotech.de

Integration into Complex Peptide and Peptidomimetic Scaffolds (e.g., GLP-1 analogues)

Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH is recognized as a key intermediate fragment in the synthesis of Semaglutide, a well-known glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes. nih.govnih.govyoutube.com The sequence corresponds to positions 7-10 of Semaglutide, where the native alanine (B10760859) at position 8 is replaced with Aib. nih.gov This substitution is critical as it confers resistance to degradation by the enzyme dipeptidyl peptidase-4 (DPP-4), a crucial attribute for developing long-acting therapeutics. nih.gov

The successful use of this fragment in semi-recombinant and chemical synthesis methods for producing GLP-1 analogues highlights a major avenue for future research. cphi-online.com The methodology of incorporating this protected, non-proteinogenic fragment can be extended to the synthesis of other complex peptides and peptidomimetics. cphi-online.com This building block offers a reliable route to introduce a stabilized His-Aib motif into larger peptide scaffolds, which is advantageous for designing novel therapeutics for metabolic disorders, cancer, and Alzheimer's disease where peptide stability is paramount. iris-biotech.de

Application in Supramolecular Chemistry and Self-Assembly Processes

The molecular structure of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH contains several features that suggest significant potential in supramolecular chemistry. Peptide self-assembly is a spontaneous process where peptides form ordered aggregates stabilized by non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov

The key components of this peptide are known to drive such processes:

Histidine: The imidazole ring of histidine is a key mediator in the self-assembly of biological structures through hydrogen bonding and π-π stacking. researchgate.netnih.gov

Trityl Group: The large, hydrophobic, and aromatic trityl group attached to the histidine can significantly enhance π-π stacking interactions, a powerful driving force for self-assembly.

Aib Residue: Peptides containing Aib have been shown to self-assemble into various higher-order structures, including networks and sheets, guided by hydrogen bonds and hydrophobic forces. nih.gov

Peptide Backbone: The peptide backbone itself provides amide and carbonyl groups that are fundamental to forming the intermolecular hydrogen bonds that stabilize structures like β-sheets, which are renowned for creating sophisticated supramolecular nanostructures. mdpi.com

While direct studies on the self-assembly of this specific fragment are not yet prevalent, its components strongly suggest a propensity to form ordered nanostructures. Future research could explore how this peptide, or derivatives, can be used as a building block for creating novel hydrogels, nanotubes, or nanofibers for applications in drug delivery, tissue engineering, and biomaterials. nih.govfrontiersin.org

Development of Novel Bioconjugation Strategies Utilizing Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH (e.g., for antibody generation)

This peptide fragment serves as a valuable hapten for developing novel bioconjugation strategies. A commercially available product features Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH conjugated to Bovine Serum Albumin (BSA), a carrier protein. nih.gov This conjugate is designed for immunization protocols to generate antibodies that can specifically recognize this peptide sequence. nih.gov

This application opens avenues for creating highly specific diagnostic tools and research reagents. By raising antibodies against this particular fragment, researchers can develop immunoassays to detect and quantify Semaglutide or its specific metabolites and impurities during production and in biological samples. Future work could expand this strategy by conjugating the peptide to other molecules, such as fluorescent dyes, nanoparticles, or surfaces, to create advanced biosensors or targeted delivery systems.

Exploration of its Role in Fundamental Peptide Chemistry Principles

Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH serves as an excellent model for exploring several fundamental principles of peptide chemistry. Its synthesis and use demonstrate the strategic application of orthogonal protecting groups (Boc, Trt, OtBu), a cornerstone of solid-phase peptide synthesis (SPPS). iris-biotech.de The Boc group for the α-amino group and the Trt and OtBu groups for the side chains are designed to be removed under different conditions, allowing for controlled, stepwise assembly of the peptide chain. iris-biotech.de

Furthermore, the inclusion of Aib provides a clear example of how non-natural amino acids are used to enforce specific conformational biases, enhancing structural stability and providing resistance to enzymatic degradation. iris-biotech.denih.gov The use of the bulky Trt group to prevent the common problem of histidine racemization during coupling reactions is another critical principle it exemplifies. iris-biotech.de As such, this compound is not just a synthetic intermediate but also a valuable tool for teaching and investigating the core concepts that underpin modern peptide science.

Compound Information Tables

Chemical Properties of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1890228-73-5 | nih.govnih.govresearchgate.netrsc.orgaablocks.com |

| Molecular Formula | C₄₅H₅₆N₆O₉ | nih.govresearchgate.netrsc.orgaablocks.comresearchgate.net |

| Molecular Weight | ~824.96 g/mol | researchgate.netrsc.orgaablocks.comresearchgate.net |

| IUPAC Name | 2-[[(2S)-2-[[2-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]acetic acid | nih.gov |

| Appearance | White to off-white powder | nih.govnih.gov |

| Purity | ≥98% | researchgate.netrsc.orgresearchgate.net |

| Storage Temperature | -20°C | nih.govrsc.org |

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| N-alpha-t-Butyloxycarbonyl-L-histidyl-Nim-trityl-aminoisobutyroyl-gamma-t-butyl ester-L-glutamyl-glycine | Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH |

| Semaglutide | |

| α-aminoisobutyric acid | Aib |

| Bovine Serum Albumin | BSA |

Q & A

Q. What are the key steps for synthesizing Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH using solid-phase peptide synthesis (SPPS)?

- Methodological Answer : SPPS involves iterative coupling of Fmoc-protected amino acids to a resin. For this peptide:

- Deprotection : Use 20% piperidine in DMF to remove Fmoc groups.

- Coupling : Activate amino acids (e.g., HBTU/HOBt) with DIPEA in DMF.

- Side-Chain Protection : Retain Boc on His(Trt), OtBu on Glu, and Trt on His.

- Cleavage : Use TFA/water/TIS (95:2.5:2.5) to cleave the peptide from the resin and remove acid-labile protecting groups.

- Purification : Employ reverse-phase HPLC with a C18 column and acetonitrile/water gradients.

- Characterization : Validate via LC-MS (for molecular weight) and ¹H/¹³C NMR (for structural confirmation) .

Q. How should researchers characterize the purity and identity of this peptide?

- Methodological Answer :

- Purity : Use analytical HPLC with UV detection (214 nm for peptide bonds). Aim for ≥95% purity.

- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical: 824.96 Da).

- NMR Spectroscopy : Assign peaks for backbone protons (e.g., α-H of Aib at ~4.1 ppm) and side-chain protections (e.g., Boc group at ~1.4 ppm).

- FT-IR : Verify amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands .

Advanced Questions

Q. How can computational tools predict the conformational stability of Boc-His(Trt)-Aib-Glu(OtBu)-Gly-OH?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS with force fields (e.g., CHARMM36) to model peptide folding in explicit solvent.

- Circular Dichroism (CD) : Compare simulated spectra with experimental CD data (190–250 nm) to validate β-sheet or α-helix propensity.

- SWISS-MODEL : Generate homology models if structural analogs exist in the PDB .

Q. What strategies resolve discrepancies between NMR and mass spectrometry data for this peptide?

- Methodological Answer :

- Orthogonal Validation : Repeat NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to rule out solvent artifacts.

- High-Resolution MS : Use Q-TOF or Orbitrap MS to distinguish isotopic patterns and adducts (e.g., Na⁺/K⁺).

- Data Reconciliation : Cross-reference with FT-IR (amide bands) and HPLC retention times. If contradictions persist, consider byproduct formation (e.g., incomplete deprotection) and re-optimize synthesis conditions .

Q. How to design experiments assessing the peptide’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate peptide solutions at pH 3–10 (buffered) and temperatures (4°C, 25°C, 40°C).

- Time-Point Sampling : Analyze degradation via HPLC (peak area reduction) and LC-MS (fragment identification).

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard storage conditions (2–8°C) .

Experimental Design & Data Analysis

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies involving this peptide?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism or R.

- EC₅₀/IC₅₀ Calculation : Report 95% confidence intervals and assess goodness-of-fit (R² > 0.95).

- Outlier Handling : Apply Grubbs’ test or robust regression for skewed datasets .

Q. How to optimize SPPS conditions to minimize racemization at the Aib residue?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.